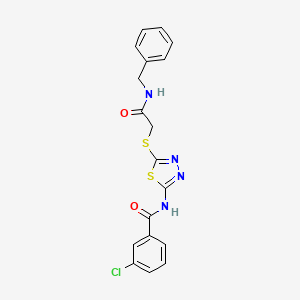

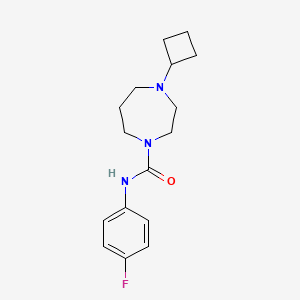

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

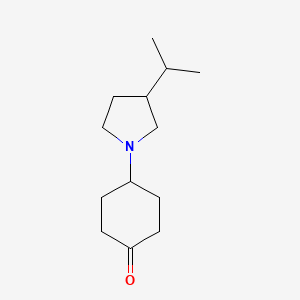

The compound “3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins . Coumarins are aromatic compounds often found in plants, and they have a wide range of biological activities .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the chromen-4-one ring. The methoxy and tolylamino groups are likely to be in the para position on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methoxy and tolylamino groups, as well as the overall shape and size of the molecule .Applications De Recherche Scientifique

Anticancer Potential

The compound 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one and its derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. For instance, 4-aryl-4H-chromenes have been identified as potent apoptosis inducers, demonstrating the ability to induce nuclear fragmentation, PARP cleavage, and arrest cells at the G(2)/M stage in various human cell lines. These compounds were found to be potent inhibitors of tubulin polymerization, suggesting potential for development into anticancer agents (Kemnitzer et al., 2004).

Antibacterial and Antimicrobial Activities

Research on 4-hydroxy-chromen-2-one derivatives has reported high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the potential of these compounds as effective antibacterial agents (Behrami & Dobroshi, 2019). Additionally, other studies have shown that certain chromen-2-one derivatives exhibit favorable antimicrobial activities, which could be valuable in developing new antimicrobial agents (Okasha et al., 2022).

Photophysical Properties

Chromen-2-one-based organic dyes have been investigated for their use in dye-sensitized solar cells (DSSCs), indicating the relevance of these compounds in renewable energy research. The electronic and photovoltaic properties of these dyes were studied, revealing their potential as efficient photosensitizers for solar cell applications (Gad et al., 2020).

Molecular Docking and Drug Design

The compound has also been subject to molecular docking studies, suggesting its utility in the drug design process, particularly for targeting specific proteins involved in disease pathways. These studies provide insights into the molecular interactions that underlie the biological activities of these compounds (Sert et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one, which is then cyclized to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "acetic acid", "sodium acetate", "ethanol", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "chromone" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the resulting solid and wash with ethanol to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one.", "Step 3: Dissolve 3-(2-methoxyphenyl)-7-(p-tolylamino)chroman-4-one (1.0 equiv) and chromone (1.2 equiv) in ethanol and add sodium hydroxide. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium nitrite to the mixture. Stir the mixture for 30 minutes and then add hydrochloric acid to acidify the mixture.", "Step 5: Extract the product with ethyl acetate and wash with water. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one as a solid." ] } | |

Numéro CAS |

881439-70-9 |

Nom du produit |

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one |

Formule moléculaire |

C23H19NO3 |

Poids moléculaire |

357.409 |

Nom IUPAC |

3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |

InChI |

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3 |

Clé InChI |

IAFUMTKQRCBWLV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)